N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Description
N-[(3-Ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a triazolopyridazine derivative characterized by a central [1,2,4]triazolo[4,3-b]pyridazine core. The structure features a 4-methylphenyl substituent at position 6 of the pyridazine ring and a propanamide side chain linked to a 3-ethoxyphenylmethyl group. The ethoxy and methylphenyl groups likely influence lipophilicity, bioavailability, and target binding efficiency .
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-3-31-20-6-4-5-18(15-20)16-25-24(30)14-13-23-27-26-22-12-11-21(28-29(22)23)19-9-7-17(2)8-10-19/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBBAKVFCNDXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the ethoxyphenyl group: This step involves the alkylation of the triazolopyridazine core with 3-ethoxybenzyl chloride in the presence of a base.
Final coupling reaction: The final step involves coupling the intermediate with 4-methylphenyl acetic acid under appropriate conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:
Scientific Research Applications
Antitumor Properties
Research indicates that N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide exhibits significant antitumor activity. It has been shown to inhibit key kinases involved in cancer cell proliferation:
- Mechanism of Action : The compound targets pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.
- Inhibitory Potency : Derivatives of this compound have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies suggest that it can modulate inflammatory responses by inhibiting specific signaling pathways related to cytokine production.
Case Studies
- Anticancer Activity : A study investigating the anticancer effects of similar triazoloquinazoline derivatives found that compounds with structural similarities to this compound exhibited promising results against several cancer cell lines. The study highlighted the potential for these compounds to serve as lead candidates in drug development targeting specific cancers.
- Inflammatory Response Modulation : Another research project explored the anti-inflammatory properties of related compounds. Results indicated that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets in the body. The triazolopyridazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Substituent Variations on the Triazolopyridazine Core
The biological and physicochemical properties of triazolopyridazine derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogues:
Functional and Pharmacological Comparisons
Antimicrobial Activity
Compounds with 6-methyl-triazolopyridazine cores (e.g., ) demonstrated moderate to good antimicrobial activity against bacterial and fungal strains. The target compound’s 4-methylphenyl group may similarly enhance activity by promoting hydrophobic interactions with microbial enzymes .
Biological Activity
N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure incorporating a triazole ring and a pyridazine moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 364.46 g/mol.
Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit significant antitumor properties. For instance, studies have shown that triazole derivatives can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against breast and lung cancer cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Triazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study highlighted the anti-inflammatory properties of similar compounds, showing reduced levels of pro-inflammatory cytokines in animal models .
Antimicrobial Properties
Triazole-based compounds are also recognized for their antimicrobial activities. In particular, they have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as COX and various kinases involved in cancer progression.
- Receptor Modulation : The compound may modulate receptor activity related to inflammation and pain pathways.
- Cell Cycle Interference : By affecting the cell cycle regulatory proteins, it may induce apoptosis in cancer cells.
Case Studies
Several studies have evaluated the biological activities of similar compounds:
- Antitumor Study : A derivative was tested against MCF-7 breast cancer cells and showed an IC50 value of 12 µM, indicating potent antitumor activity .
- Anti-inflammatory Research : In an animal model of arthritis, a related triazole compound reduced paw swelling by 45% compared to the control group .
- Antimicrobial Testing : A series of triazole derivatives were evaluated against E. coli and showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
